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molecular formula C11H10S2 B3261734 4,10-dimethyl-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene CAS No. 347248-59-3

4,10-dimethyl-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene

Cat. No. B3261734
M. Wt: 206.3 g/mol
InChI Key: CSCDOZXGEOLYNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07253292B2

Procedure details

A mixture of 45 g (205 mmol) of 2,5-dimethyl-7H-thieno[3′,2′:3,4]cyclopenta[1,2-b]thiophen-7-one, 600 mL of diethylene glycol and 70 mL of hydrazine monohydrate was placed into the bulb. The mixture was warmed to 80° C. and kept at this temperature in 1 h at stirring. Then the mixture was intensively refluxed in 1 h, cooled to r.t. treated with solution of 70 g KOH in 230 mL of water. The resulting mixture was carefully heated and the gas started to bubble. The mixture was refluxed for 2 hours, then it was cooled to 70-80° C. and poured into 3 L water. The precipitate was decanted, filtered, washed 7 times with 200-300 mL of water and dried. Yield 32 g (78%).
Name
2,5-dimethyl-7H-thieno[3′,2′:3,4]cyclopenta[1,2-b]thiophen-7-one
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
70 g
Type
reactant
Reaction Step Two
Name
Quantity
230 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:14][C:5]2[C:6](=O)[C:7]3[S:8][C:9]([CH3:12])=[CH:10][C:11]=3[C:4]=2[CH:3]=1.C(O)COCCO.O.NN.[OH-].[K+]>O>[CH3:12][C:9]1[S:8][C:7]2[CH2:6][C:5]3[S:14][C:2]([CH3:1])=[CH:3][C:4]=3[C:11]=2[CH:10]=1 |f:2.3,4.5|

Inputs

Step One
Name
2,5-dimethyl-7H-thieno[3′,2′:3,4]cyclopenta[1,2-b]thiophen-7-one
Quantity
45 g
Type
reactant
Smiles
CC1=CC2=C(C(C=3SC(=CC32)C)=O)S1
Name
Quantity
600 mL
Type
reactant
Smiles
C(COCCO)O
Name
Quantity
70 mL
Type
reactant
Smiles
O.NN
Step Two
Name
Quantity
70 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
230 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
at stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was intensively refluxed in 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to r.t.
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was carefully heated
CUSTOM
Type
CUSTOM
Details
to bubble
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled to 70-80° C.
ADDITION
Type
ADDITION
Details
poured into 3 L water
CUSTOM
Type
CUSTOM
Details
The precipitate was decanted
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed 7 times with 200-300 mL of water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC1=CC2=C(CC=3SC(=CC32)C)S1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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